An In-depth Technical Guide to 2,6-Dimethylpiperidine-3-carboxamide (CAS 1909335-84-7)
An In-depth Technical Guide to 2,6-Dimethylpiperidine-3-carboxamide (CAS 1909335-84-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dimethylpiperidine-3-carboxamide, a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. While specific data for this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogues to infer its physicochemical properties, propose a viable synthetic route, and discuss its potential biological significance. The piperidine scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and analgesic properties. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a privileged scaffold in drug design. The introduction of methyl groups at the 2 and 6 positions, as seen in 2,6-dimethylpiperidine, imparts specific stereochemical constraints that can influence binding affinity and selectivity for biological targets. Furthermore, the carboxamide group at the 3-position provides a key hydrogen bonding donor and acceptor, crucial for molecular recognition processes.
Derivatives of piperidine have been successfully developed into drugs for a wide range of therapeutic areas. For instance, piperidine carboxamide derivatives have been investigated as potent inhibitors of various enzymes and receptors, demonstrating their versatility as a core structure in medicinal chemistry.[1][2][3] The unique combination of the 2,6-dimethyl substitution pattern and the 3-carboxamide functionality in the target molecule suggests its potential for novel pharmacological activities.
Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale/Supporting Data |
| CAS Number | 1909335-84-7 | |
| Molecular Formula | C₈H₁₆N₂O | Based on the chemical structure. |
| Molecular Weight | 156.23 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Many similar piperidine carboxamides are solids at room temperature. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | The piperidine ring and methyl groups contribute to its organic solubility, while the carboxamide and amine groups may allow for limited aqueous solubility. |
| Stereochemistry | The molecule contains two chiral centers at positions 2 and 6 of the piperidine ring, and another at position 3. Therefore, it can exist as multiple stereoisomers (diastereomers and enantiomers). | The relative stereochemistry of the methyl groups (cis or trans) and the orientation of the carboxamide group will significantly impact the molecule's 3D shape and biological activity. |
Proposed Synthesis Pathway
A plausible synthetic route to 2,6-Dimethylpiperidine-3-carboxamide can be designed based on established methodologies for the synthesis of piperidine-3-carboxamide derivatives. A common approach involves the amidation of a suitable piperidine-3-carboxylic acid derivative.
A potential synthetic workflow is outlined below:
Figure 1: Proposed synthesis pathway for 2,6-Dimethylpiperidine-3-carboxamide.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2,6-Dimethylpiperidine-3-carboxylate
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-lutidine in a suitable solvent such as ethanol.
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Reduction: Cool the solution to 0°C and add a reducing agent (e.g., sodium borohydride) portion-wise. The reduction of the pyridine ring to a piperidine ring is a critical step.
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Michael Addition: After the reduction is complete, slowly add ethyl acrylate to the reaction mixture. This will undergo a Michael addition to form the corresponding ester.
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Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography.
Step 2: Hydrolysis to 2,6-Dimethylpiperidine-3-carboxylic Acid
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Reaction: Dissolve the purified ethyl 2,6-dimethylpiperidine-3-carboxylate in a mixture of ethanol and water.
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Saponification: Add a base, such as sodium hydroxide or lithium hydroxide, and heat the mixture to reflux until the ester is completely hydrolyzed.
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Isolation: Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The product can be collected by filtration.
Step 3: Amidation to 2,6-Dimethylpiperidine-3-carboxamide
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Activation: In a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), activate the carboxylic acid using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like N,N-Diisopropylethylamine (DIPEA).
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Ammonia Source: Introduce a source of ammonia, such as ammonium chloride, to the activated carboxylic acid.
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Reaction and Purification: Stir the reaction at room temperature until completion. The final product, 2,6-Dimethylpiperidine-3-carboxamide, can be purified by extraction and column chromatography.
Potential Biological Applications and Mechanism of Action
While the specific biological activity of 2,6-Dimethylpiperidine-3-carboxamide has not been reported, the piperidine carboxamide scaffold is prevalent in compounds with diverse pharmacological effects.
Anticancer Activity
Numerous piperidine carboxamide derivatives have demonstrated significant anticancer properties.[3] These compounds can act through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as kinases. For example, certain piperidine carboxamide derivatives have been identified as potent anaplastic lymphoma kinase (ALK) inhibitors, a target in some types of cancer.[3]
Figure 2: Potential mechanism of anticancer activity.
Anti-inflammatory and Analgesic Effects
The piperidine moiety is a core component of many analgesic and anti-inflammatory drugs. The structurally related N-(2,6-dimethylphenyl)piperidine-2-carboxamide is a known intermediate in the synthesis of local anesthetics.[4] These compounds often function by blocking ion channels, such as sodium channels, in neurons, thereby inhibiting pain signal transmission. It is plausible that 2,6-Dimethylpiperidine-3-carboxamide could exhibit similar properties.
Other Potential Applications
The versatility of the piperidine scaffold suggests that 2,6-Dimethylpiperidine-3-carboxamide could be explored for other therapeutic applications, including as an inhibitor of proteasomes for treating malaria or as a modulator of neurotransmitter systems.[5]
Characterization and Analytical Methods
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques would be crucial:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure, including the stereochemical relationship between the substituents on the piperidine ring.
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Mass Spectrometry (MS): To confirm the molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the amide and the C-H stretches of the methyl and piperidine ring.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Conclusion and Future Directions
2,6-Dimethylpiperidine-3-carboxamide represents an intriguing yet underexplored molecule within the vast chemical space of piperidine derivatives. Based on the well-documented biological activities of related compounds, it holds promise as a scaffold for the development of new therapeutic agents. This technical guide provides a foundational framework for its synthesis and potential applications, intended to stimulate further research into this and similar molecules. Future work should focus on the successful synthesis and purification of the individual stereoisomers of 2,6-Dimethylpiperidine-3-carboxamide, followed by a thorough evaluation of their biological activities in relevant in vitro and in vivo models.
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